4-Chloro-2-methoxybenzyl alcohol
Description
Contextualization within Halogenated Aromatic Alcohols Research
Halogenated aromatic alcohols represent a broad class of compounds that are of significant interest in organic and medicinal chemistry. The presence of a halogen atom on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Research in this area often focuses on understanding how the type and position of the halogen affect the reactivity of the alcohol and the biological activity of its derivatives.
The atmospheric oxidation of halogenated aromatics, a major process for their removal from the environment, is primarily initiated by hydroxyl radicals. rsc.org Theoretical studies have been conducted to understand the reaction mechanisms and kinetics of this process, particularly for simpler compounds like chlorobenzene. rsc.org These studies provide insights into the environmental fate of such compounds. rsc.org Furthermore, analytical techniques like gas chromatography-mass spectrometry are employed for the quantification of halogenated aromatic hydrocarbons and alcohols in various mixtures. nih.gov
Strategic Importance as a Synthetic Intermediate in Complex Molecule Construction
4-Chloro-2-methoxybenzyl alcohol serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its utility stems from the reactivity of its functional groups. The hydroxyl group can be easily converted into other functionalities, while the aromatic ring can undergo further substitution reactions.
The presence of the chloro and methoxy (B1213986) groups enhances its reactivity and solubility, making it a versatile building block. chemimpex.com It is frequently utilized in the development of new therapeutic agents, with a notable application in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com The stability and ease of handling of this compound also make it a preferred choice for various laboratory applications. chemimpex.com
Overview of Current Research Directions in Substituted Benzyl (B1604629) Alcohol Chemistry
The field of substituted benzyl alcohol chemistry is an active area of research, with several key directions being explored. One major focus is the development of novel and efficient methods for their synthesis. This includes metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds to create a wide variety of substituted benzyl alcohols. organic-chemistry.org Other approaches involve the direct oxidation of benzylic C-H bonds, a challenging transformation that offers a more atom-economical route to these compounds. acs.orgorganic-chemistry.org
Another significant research avenue is the investigation of the reactivity of substituted benzyl alcohols. For instance, studies have examined the kinetics and mechanisms of their oxidation reactions with various reagents. researchgate.net The direct borylation of benzyl alcohols to produce valuable benzylboronates is another area of active development. rsc.org These studies contribute to a deeper understanding of the fundamental chemistry of this class of compounds and expand their synthetic utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55685-75-1 | |
| Record name | 4 Chloro-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Chloro 2 Methoxybenzyl Alcohol and Its Precursors
Established Reductive Synthesis Routes
Traditional methods for the synthesis of benzyl (B1604629) alcohols from their corresponding carbonyl compounds are well-established in organic chemistry. These routes are characterized by their reliability and a wealth of available literature.
Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes to alcohols. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com The reaction is typically carried out by adsorbing the aldehyde onto the surface of the catalyst, where it reacts with hydrogen. youtube.com Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). youtube.com
The hydrogenation of 4-chloro-2-methoxybenzaldehyde (B1590457) to 4-chloro-2-methoxybenzyl alcohol is an exothermic reaction. youtube.com The process is a syn-addition, where both hydrogen atoms add to the same face of the carbonyl group. youtube.com While the precise mechanism is not fully elucidated, it is understood to not proceed through a carbocation intermediate, thus avoiding rearrangements. youtube.comyoutube.com The efficiency of the reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure.
Table 1: Catalysts for Hydrogenation of Aldehydes
| Catalyst | Description |
|---|---|
| Palladium (Pd) | Often used as palladium on carbon (Pd/C), a common and efficient catalyst for hydrogenations. youtube.com |
| Platinum (Pt) | A highly active catalyst, sometimes used as platinum oxide (Adam's catalyst). youtube.com |
| Nickel (Ni) | A cost-effective alternative, often used in the form of Raney Nickel. youtube.com |
This table is generated based on general principles of catalytic hydrogenation and may not reflect specific studies on 4-chloro-2-methoxybenzaldehyde.
The reduction of aldehydes and esters using complex metal hydrides is a cornerstone of synthetic organic chemistry for producing alcohols. libretexts.org The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com These reagents act as a source of a hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org
Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It readily reduces aldehydes and ketones but does not typically react with esters. Lithium aluminum hydride is a much stronger reducing agent, capable of reducing aldehydes, ketones, esters, and even carboxylic acids to their corresponding alcohols. libretexts.orgyoutube.com Due to its high reactivity, LiAlH₄ reactions are conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the resulting alkoxide intermediate. libretexts.orgyoutube.com
For the synthesis of this compound from 4-chloro-2-methoxybenzaldehyde, either NaBH₄ or LiAlH₄ would be effective. The choice between them would depend on the presence of other functional groups in the molecule. If the precursor were an ester, such as methyl 4-chloro-2-methoxybenzoate, the more powerful LiAlH₄ would be required for the reduction. libretexts.org
Table 2: Comparison of Common Metal Hydride Reducing Agents
| Reagent | Formula | Reactivity with Aldehydes | Reactivity with Esters | Typical Solvents |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | High | Low/None | Methanol, Ethanol |
| Lithium Aluminum Hydride | LiAlH₄ | High | High | Diethyl ether, THF |
This table is based on the general reactivity of metal hydrides. libretexts.org
Novel and Advanced Synthetic Approaches
Recent advancements in synthetic chemistry have led to the development of more sophisticated and often more sustainable methods for the synthesis of substituted benzyl alcohols.
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis. jst.go.jpresearchgate.net These techniques can be applied to the synthesis of benzyl alcohols through the reduction of the corresponding aldehydes. The electrochemical oxidation of benzyl alcohols to aldehydes is also a well-studied process, often utilizing flow-cell setups to evaluate performance. rsc.org
A notable development is the direct electrochemical carboxylation of benzyl alcohols, which involves the substitution of the hydroxyl group with a carboxyl group using carbon dioxide. jst.go.jpresearchgate.net While this is a transformation of the alcohol itself, the underlying principles of controlling electrochemical reactions can be applied to the synthesis. For instance, electrosynthesis can be performed in an undivided cell using specific electrodes, like a platinum cathode and a magnesium anode, to drive the desired transformation. jst.go.jpresearchgate.net Biphasic electrolysis has also been developed for the preparation of aldehydes from alcohols, a process that could potentially be reversed for alcohol synthesis. researchgate.net
The synthesis of this compound can also be approached by building the molecule through selective functionalization of a simpler aromatic substrate. This involves introducing the chloro, methoxy (B1213986), and hydroxymethyl groups onto an aromatic ring in a controlled manner.
For example, a synthetic route could start with m-chlorobenzaldehyde. Through a series of steps including acetal (B89532) formation to protect the aldehyde, reaction with a methoxide (B1231860) source like sodium methoxide, and subsequent deprotection and reduction, the target molecule could be synthesized. google.com Another approach involves the palladium-catalyzed Suzuki-Miyaura reaction of substituted allylboronates with aryl halides, offering a pathway to various substituted allylic alcohols which can be precursors to benzyl alcohols. organic-chemistry.org
Chemo- and regioselectivity are crucial for the efficient synthesis of highly substituted molecules like this compound. These strategies aim to direct reactions to a specific functional group or a specific position on the molecule.
An example of a regioselective strategy is the synthesis of m-methoxy benzyl alcohol from m-chlorobenzaldehyde, which involves the protection of the aldehyde group as an acetal before performing a nucleophilic aromatic substitution with methoxide. google.com This ensures that the methoxy group is introduced at the desired position without reacting with the aldehyde.
Modern co-catalyzed reactions, such as the Pd/Cu co-catalyzed asymmetric benzylic substitution, allow for the construction of multiple stereocenters with high diastereo- and enantioselectivities. nih.gov While focusing on chirality, these methods highlight the level of control achievable in modern synthesis, which can be applied to achieve the desired substitution pattern in non-chiral molecules as well.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its precursors is a critical area of research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com The synthesis of this alcohol, typically achieved through the reduction of its corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde, provides a useful case study for the implementation of these green methodologies.
Solvent-Free Reaction Conditions
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free reaction conditions represent a significant step toward more sustainable chemical manufacturing. nih.gov
Microwave-assisted organic synthesis (MAOS) is a key technique that often allows for reactions to be conducted without a solvent. nih.gov The rapid heating of reactants by microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov In the context of producing this compound, a potential solvent-free approach would involve the direct microwave-assisted reduction of 4-chloro-2-methoxybenzaldehyde. This method avoids the need for large volumes of organic solvents, thereby reducing waste and simplifying product purification. Such techniques are particularly advantageous for high-throughput screening in drug discovery and for creating more efficient manufacturing processes. nih.gov
Utilization of Sustainable Catalytic Systems
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by enabling reactions with high selectivity under milder conditions. nih.govnumberanalytics.com The development of sustainable catalytic systems, which utilize renewable materials or earth-abundant, non-toxic metals, is a key research focus.
For the synthesis of this compound via the reduction of 4-chloro-2-methoxybenzaldehyde, several sustainable catalytic approaches are conceivable:
Biocatalysis: The use of enzymes or whole-cell systems from renewable plant sources offers a green alternative to traditional chemical reductants. For instance, various plant tissues and cell cultures have been successfully used to reduce aromatic aldehydes to their corresponding alcohols with high yields and stereoselectivity. researchgate.net Agricultural wastes, such as banana and maize leaves, have been explored as biocatalysts for preparing benzyl alcohols, avoiding the use of toxic metallic reducing agents and generating biodegradable waste. researchgate.net
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (like palladium or platinum) with catalysts based on abundant and less toxic metals such as iron is a significant green chemistry goal. Research has shown the efficacy of phosphine-free, water-soluble iron complexes in the catalytic reduction of aldehydes in pure water. researchgate.net This approach is highly relevant for the synthesis of this compound, offering a low-cost and environmentally friendly alternative to conventional methods. researchgate.net
Catalysts from Waste Materials: Innovative research has demonstrated the potential of using waste materials to create effective catalysts. For example, fruit peel waste has been processed into a "green catalyst" for various organic reactions, including the synthesis of β-amino alcohols. nih.gov This strategy not only provides a low-cost catalytic system but also addresses waste management challenges.
| Catalytic System | Catalyst Type | Advantages | Relevant Reaction |
| Plant-Based Biocatalysis | Enzymes/Cells from plant waste | Renewable, biodegradable, high selectivity, mild conditions. researchgate.net | Reduction of aromatic aldehydes. researchgate.net |
| Iron Catalysis | Water-soluble iron complex | Uses earth-abundant metal, can be used in water, low cost. researchgate.net | Reduction of methoxybenzaldehydes. researchgate.net |
| Fruit-Waste Catalysis | Activated Kinnow peel powder | Utilizes waste, environmentally benign, mild conditions. nih.gov | Synthesis of β-amino alcohols. nih.gov |
Waste Minimization and Atom Economy Considerations
To quantify the "greenness" of a chemical reaction, metrics such as atom economy and the Environmental Factor (E-factor) are employed. tudelft.nl
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comprimescholars.com A higher atom economy signifies a more efficient process with less waste generated. jocpr.com Addition reactions, such as catalytic hydrogenations, are typically highly atom-economical. jocpr.com In contrast, substitution or elimination reactions, and those using stoichiometric reagents like the Wittig reaction, often have poor atom economy, generating significant by-products. primescholars.comrsc.org
For the synthesis of this compound, the ideal reaction would have a 100% atom economy. The catalytic reduction of 4-chloro-2-methoxybenzaldehyde with molecular hydrogen (H₂) approaches this ideal.
Atom Economy Calculation for Catalytic Hydrogenation:
Reaction: C₈H₇ClO₂ (aldehyde) + H₂ → C₈H₉ClO₂ (alcohol)
Mass of Reactants: 170.59 (aldehyde) + 2.02 (H₂) = 172.61
Mass of Desired Product: 172.61
Atom Economy: (172.61 / 172.61) * 100% = 100%
However, common laboratory-scale reductions using stoichiometric reagents like sodium borohydride (NaBH₄) have a lower atom economy due to the generation of inorganic by-products.
Waste Minimization is another critical goal, often assessed using the E-Factor . The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. tudelft.nl This metric accounts for all waste, including solvent losses and by-products from reagents, providing a more comprehensive view of the process's environmental impact. Industrial sectors like pharmaceuticals often have high E-Factors due to complex, multi-step syntheses. tudelft.nl By adopting greener synthetic routes with higher atom economy and recyclable catalysts, and by minimizing solvent use, the E-Factor for the production of this compound can be significantly reduced. tudelft.nlgoogle.com
Scale-Up Considerations and Process Optimization
Transferring a synthetic process from the laboratory to an industrial production level presents significant challenges. nih.gov Process optimization and careful consideration of scale-up parameters are essential for ensuring efficiency, safety, and economic viability.
For the synthesis of this compound, key considerations include:
Process Optimization: Lab-scale procedures must be optimized for large-scale production. This involves refining parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring product quality. nih.gov For catalytic reactions, catalyst stability and reusability become critical economic factors. google.com Methods for efficient catalyst recovery and regeneration must be developed.
Engineering and Equipment: The equipment used at the production scale differs significantly from laboratory glassware. Heat and mass transfer characteristics change with vessel size, which can affect reaction rates and selectivity. nih.gov For example, the efficient mixing required to keep a heterogeneous catalyst suspended or to manage the heat generated in an exothermic reduction is a major engineering challenge that must be addressed during scale-up. rsc.org
Throughput and Continuous Processing: A major challenge in scaling up is moving from batch processing, common in the lab, to continuous manufacturing. Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher throughput. nih.gov Developing a continuous process for the catalytic reduction of 4-chloro-2-methoxybenzaldehyde could lead to a more efficient and economical industrial-scale synthesis.
Ultimately, a successful scale-up strategy integrates chemical principles with engineering solutions to create a robust, safe, and sustainable manufacturing process. nih.govrsc.org
Chemical Reactivity and Transformation Studies of 4 Chloro 2 Methoxybenzyl Alcohol
Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety
The oxidation of the benzylic alcohol group in 4-Chloro-2-methoxybenzyl alcohol is a fundamental transformation, yielding valuable carbonyl compounds. The selectivity of these reactions, leading to either aldehydes or carboxylic acids, is highly dependent on the chosen oxidant and reaction conditions.
Selective Oxidation to Aldehydes and Carboxylic Acids
The controlled oxidation of this compound can selectively produce either 4-chloro-2-methoxybenzaldehyde (B1590457) or 4-chloro-2-methoxybenzoic acid.
The selective oxidation to the corresponding aldehyde is a crucial transformation, as aldehydes are key precursors in numerous organic syntheses. nih.gov Various methods have been developed to achieve this transformation with high yields, often employing mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.gov For instance, copper(I)-based catalyst systems in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have proven effective for the chemoselective oxidation of substituted benzyl alcohols to their respective aldehydes. nih.gov Another approach involves using photocatalytic systems, such as those employing titanium dioxide (TiO2) or flavin derivatives, which can selectively oxidize 4-methoxybenzyl alcohol and its analogues to the corresponding aldehyde under mild conditions. researchgate.netnih.govresearchgate.net
Conversely, the oxidation to 4-chloro-2-methoxybenzoic acid requires stronger oxidizing agents or different catalytic systems. A two-step, one-pot procedure using sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst, followed by sodium chlorite (B76162) (NaClO2), has been successfully applied to a wide range of primary alcohols to yield carboxylic acids. nih.gov This method is notable for its compatibility with various sensitive functional groups. nih.gov Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid are also traditionally used for converting primary alcohols to carboxylic acids, though they are often less selective and produce toxic waste. chemistrysteps.comquizlet.com
Table 1: Selective Oxidation of Substituted Benzyl Alcohols
| Starting Material | Product | Reagents/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | CuI/TEMPO/DMAP, O₂ | CH₃CN | 85% | nih.gov |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde (B44291) | FeCl₃/BHDC, H₂O₂ | Solvent-free | 98% | nih.gov |
| 4-Methoxybenzyl alcohol | p-Anisaldehyde | Home-prepared TiO₂ (HP0.5) | Water | 41.5% | researchgate.netscispace.com |
| Primary Alcohols | Carboxylic Acids | NaOCl/TEMPO, then NaClO₂ | Dichloromethane/Water | High | nih.gov |
This table is interactive and can be sorted by clicking on the headers.
Catalytic Oxidation Systems and Mechanisms
A variety of catalytic systems have been investigated for the oxidation of benzyl alcohols, including this compound and its analogues. These systems often aim to use environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.govijasrm.com
Gold-palladium (Au-Pd) bimetallic catalysts supported on activated carbon have been studied for the base-free oxidation of methoxy-substituted benzyl alcohols. unimi.it The synergistic effect between Au and Pd was confirmed, with the catalytic activity being dependent on the Au:Pd ratio and the position of the methoxy (B1213986) group on the aromatic ring. unimi.it For 4-methoxybenzyl alcohol, an Au-rich catalyst (Au6Pd4@AC) showed higher activity compared to a Pd-rich one. unimi.it
Photocatalytic systems offer a green alternative for alcohol oxidation. researchgate.net A flavin-zinc(II)-cyclen complex can effectively oxidize 4-methoxybenzyl alcohol to the corresponding aldehyde upon irradiation. nih.govresearchgate.net The mechanism involves a photoinduced electron transfer from the coordinated alcohol to the flavin chromophore. nih.govresearchgate.net Similarly, titanium dioxide (TiO₂) nanoparticles have been used as photocatalysts for the selective oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde in aqueous suspensions. researchgate.netscispace.com
The general mechanism for many metal-catalyzed oxidations involves the formation of a metal-alkoxide intermediate. chemistrysteps.com This is followed by a rate-determining step, often a β-hydride elimination, to yield the carbonyl product and a reduced metal species. The catalyst is then regenerated by the terminal oxidant (e.g., O₂ or H₂O₂). chemistrysteps.com For TEMPO-based systems, the alcohol is oxidized by an oxoammonium ion, which is the active oxidizing species generated from TEMPO. nih.gov
Table 2: Catalytic Systems for Benzyl Alcohol Oxidation
| Catalyst System | Substrate Example | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Au-Pd@AC | 4-Methoxybenzyl alcohol | O₂ | Base-free conditions; activity depends on Au:Pd ratio. | unimi.it |
| Flavin-zinc(II)-cyclen | 4-Methoxybenzyl alcohol | Air | Photoinduced electron transfer mechanism. | nih.govresearchgate.net |
| TiO₂ (nanoparticles) | 4-Methoxybenzyl alcohol | - (Photocatalytic) | High selectivity to aldehyde in aqueous media. | researchgate.netscispace.com |
| Cu(I)/TEMPO | Substituted benzyl alcohols | O₂ (Air) | Mild, chemoselective oxidation to aldehydes. | nih.govrsc.org |
| FeCl₃/BHDC (DES) | Various alcohols | H₂O₂ | Fast reactions, high yields, solvent-free conditions. | nih.gov |
This table is interactive and can be sorted by clicking on the headers.
Phase Transfer Catalysis in Oxidation Processes
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com This method is particularly useful for the oxidation of organic-soluble alcohols like this compound using water-soluble oxidants like sodium hypochlorite or hydrogen peroxide. quizlet.comijasrm.comquizlet.com
In a typical PTC system for the oxidation of 4-methoxybenzyl alcohol, a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or other quaternary ammonium (B1175870) salts, is employed. ijasrm.comyoutube.com The catalyst transports the oxidant anion (e.g., hypochlorite, ClO⁻, or a peroxo-tungstate species) from the aqueous phase into the organic phase where the alcohol is dissolved. quizlet.comijasrm.comyoutube.com This allows the reaction to proceed at the interface or within the organic phase at a significantly enhanced rate. ijasrm.com
One study investigated the kinetics of the selective oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using hydrogen peroxide as the oxidant, sodium tungstate (B81510) as a co-catalyst, and TBAB as the phase transfer catalyst in an ethyl acetate/water system. ijasrm.com The reaction rate was found to be dependent on the concentrations of the substrate, oxidant, phase transfer catalyst, and co-catalyst. ijasrm.com The use of H₂O₂ as the oxidant is environmentally friendly as it produces only water as a byproduct. ijasrm.com The proposed catalytic cycle involves the formation of an active peroxo-tungstate complex in the aqueous phase, which is then transferred by the PTC to the organic phase to oxidize the alcohol. ijasrm.com
Nucleophilic Substitution Reactions at the Benzyl Position
The hydroxyl group of this compound can be replaced by various nucleophiles, most notably halides, through nucleophilic substitution reactions. This conversion is a critical step for introducing new functional groups at the benzylic position.
Conversion to Benzyl Halides
The transformation of alcohols into benzyl halides is a fundamental process in organic synthesis, as the resulting halides are versatile substrates for further reactions, such as cross-coupling and other nucleophilic substitutions. youtube.comtcichemicals.com The conversion of this compound into the corresponding benzyl chloride or bromide typically involves reacting the alcohol with a halogenating agent.
Traditional methods for this conversion might involve the use of hydrogen halides (like HCl or HBr). youtube.com However, these reactions often proceed via an SN1 mechanism, especially for secondary and tertiary alcohols, which can lead to carbocation rearrangements. youtube.com For primary benzyl alcohols, SN2-type reactions are preferred to avoid such rearrangements and maintain regiochemical integrity. youtube.com This requires converting the hydroxyl group into a better leaving group before the nucleophilic attack by the halide ion. youtube.com
Advanced Halogenation Reagents and Conditions
To achieve milder and more controlled halogenations, a variety of advanced reagents have been developed. Reagents like phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols to the corresponding bromides via an SN2 mechanism. youtube.com
In recent years, more sophisticated halogenating agents have been introduced to handle complex and sensitive substrates, a field relevant to drug discovery and materials science. tcichemicals.comtcichemicals.com These advanced reagents are often solids that are easier to handle and offer high reactivity and regioselectivity under mild conditions. tcichemicals.comtcichemicals.com
Examples of advanced chlorinating and brominating agents include:
2-Chloro-1,3-bis(methoxycarbonyl)guanidine: This reagent is highly active due to the electron-deficient guanidine (B92328) skeleton, which activates the chlorine atom. tcichemicals.comtcichemicals.com
N-Acetoxy-N-chloro-4-nitrobenzamide and N-Acetoxy-N-bromo-4-nitrobenzamide: These reagents feature a highly reactive anomeric amide skeleton. The driving force for the reaction is the planarization of the distorted pyramidal structure upon elimination, making them capable of halogenating even unreactive heteroaromatic compounds. tcichemicals.comtcichemicals.com
These modern reagents are particularly suitable for the late-stage functionalization of complex molecules, where mild conditions are crucial to avoid side reactions. tcichemicals.comtcichemicals.com
Mechanistic Investigations of Substitution Pathways
The substitution reactions of benzyl derivatives like this compound can proceed through different mechanistic pathways. Studies on the analogous 4-methoxybenzyl derivatives have shown that these reactions can occur concurrently through both a stepwise (SN1) and a concerted (SN2) mechanism. acs.org The specific pathway is influenced by the solvent system. For instance, in less ionizing solvents like aqueous acetone, the reaction of 4-methoxybenzyl chloride with azide (B81097) ions involves both the trapping of a carbocation intermediate (stepwise) and a direct bimolecular substitution (concerted).
The formation of a carbocation intermediate is a key feature of the stepwise pathway. The stability of this intermediate plays a crucial role in the reaction mechanism. For 4-methoxybenzyl derivatives, the presence of the electron-donating methoxy group stabilizes the carbocation. However, the introduction of electron-withdrawing groups on the ring can destabilize this intermediate, leading to a shift in the transition state of the reaction. nih.gov
Formation of Ethers and Esters
This compound can be converted into corresponding ethers and esters through various synthetic methodologies.
Homo- and Cross-Etherification Reactions
The formation of symmetrical (homo-etherification) and unsymmetrical (cross-etherification) ethers from benzylic alcohols has been achieved using iron catalysis. nih.govacs.org For instance, iron(III) chloride hexahydrate in propylene (B89431) carbonate, a green solvent, has been used to catalyze the symmetrical etherification of benzyl alcohols. nih.gov For the synthesis of unsymmetrical ethers, a system of iron(II) chloride tetrahydrate with a pyridine (B92270) bis-thiazoline ligand has been employed. nih.govacs.org
It's important to note that some catalytic systems that are effective for homo-etherification may not work for cross-etherification. nih.govacs.org Additionally, transetherification, the conversion of a symmetrical ether to an unsymmetrical ether by reaction with another alcohol, has been observed with certain iron catalysts. acs.org
Stereochemical Aspects of Substitution
When a substitution reaction occurs at a chiral center, the stereochemistry of the product is a critical aspect to consider. In a typical SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.comyoutube.comyoutube.com This phenomenon is known as Walden inversion. masterorganicchemistry.com
For substitution reactions proceeding through an SN1 mechanism, the carbocation intermediate is planar, and the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization). youtube.com Therefore, the stereochemical outcome of a substitution reaction on a chiral derivative of this compound would depend on the dominant mechanistic pathway. Mechanochemical methods for nucleophilic substitution of alcohols have also been shown to proceed with complete stereoinversion via an SN2 mechanism.
Electrophilic Aromatic Substitution on the Chloromethoxybenzene Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. dalalinstitute.commasterorganicchemistry.comlibretexts.org
The substituents already present on the ring, in this case, a chloro group and a methoxy group, direct the position of the incoming electrophile. The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The chloro group is a deactivating, ortho-, para-directing group. The directing effects of these two groups will determine the regioselectivity of the substitution reaction. youtube.com
Functional Group Interconversions and Derivatization Strategies
The hydroxyl group and the aromatic ring of this compound offer various possibilities for functional group interconversions and derivatization.
The hydroxyl group can be converted to other functional groups through nucleophilic substitution reactions. ub.edu To facilitate this, the hydroxyl group, which is a poor leaving group, is often converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). vanderbilt.eduaskthenerd.com This allows for subsequent displacement by a wide range of nucleophiles. vanderbilt.edu Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol to the corresponding chloride or bromide, respectively. youtube.com
The aromatic chloro group can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. organic-chemistry.org
The catalytic photooxidation of 4-methoxybenzyl alcohol to the corresponding benzaldehyde (B42025) has been reported using a flavin-zinc(II)-cyclen complex, suggesting that the alcohol function of this compound could be oxidized to an aldehyde. nih.gov
Reaction Kinetics and Mechanistic Pathways
The kinetics of substitution reactions of benzyl derivatives provide valuable insights into their mechanistic pathways. For 4-methoxybenzyl chloride, the rate of reaction in certain solvent systems is zero-order in the concentration of the nucleophile (azide ion), indicating that the nucleophile is not involved in the rate-determining step. This is consistent with a stepwise mechanism where the formation of the carbocation is the slow step.
The rate of solvolysis of substituted benzyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally decrease the reaction rate by destabilizing the carbocation intermediate. The ratio of products formed in mixed solvent systems can also provide information about the reaction mechanism and the selectivity of the carbocation intermediate for different nucleophiles. nih.gov For the iron-catalyzed etherification of benzylic alcohols, kinetic studies have shown both zero-order and first-order kinetics depending on the specific reaction (self-etherification vs. cross-etherification), providing clues about the reaction mechanism. acs.org
Derivatives and Analogs of 4 Chloro 2 Methoxybenzyl Alcohol in Organic Synthesis
Synthesis of Novel Aromatic Ether Derivatives
The conversion of 4-Chloro-2-methoxybenzyl alcohol into aromatic ether derivatives is a fundamental transformation that leverages the reactivity of the hydroxyl group. Several established methodologies for ether synthesis are applicable.
One of the most common methods is the Williamson ether synthesis , which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, followed by its reaction with an alkyl halide. youtube.com The alcohol is typically treated with a strong base like sodium hydride (NaH) to form the sodium salt, which then undergoes an SN2 reaction with a primary alkyl halide. youtube.com
Another approach is the acid-catalyzed etherification . In this method, an acid catalyst protonates the benzylic hydroxyl group, converting it into a good leaving group (water). The subsequent nucleophilic attack by another alcohol molecule or the original alcohol leads to the formation of a symmetric or asymmetric ether.
Furthermore, specialized reagents can be employed for chemoselective benzylation. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) can convert benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers selectively, even in the presence of other hydroxyl groups. organic-chemistry.org
Table 1: Representative Synthesis of an Aromatic Ether from this compound
| Reactant 1 | Reactant 2 | Reagents | Product | Method |
|---|
Synthesis of Functionalized Esters and Carboxylates
Functionalized esters are readily synthesized from this compound through various esterification techniques. These reactions are crucial for creating compounds with diverse properties and for the protection of carboxylic acids in multi-step syntheses. nih.gov
The most direct method involves the reaction of the alcohol with an acid chloride or acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl or carboxylic acid byproduct. nih.govlibretexts.org This method is highly efficient and suitable for a wide range of substrates. nih.gov
Alternatively, Fischer-Speier esterification can be employed, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org This reaction is reversible, and water is typically removed to drive the equilibrium towards the ester product. libretexts.org
Modern coupling reagents also facilitate ester formation under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, allowing for efficient reaction with the alcohol. organic-chemistry.org
Table 2: Representative Synthesis of a Functionalized Ester from this compound
| Reactant 1 | Reactant 2 | Reagents | Product | Method |
|---|
Design and Synthesis of Chlorinated and Methoxylated Analogs
The synthesis of analogs of this compound, with varying substitution patterns of chloro and methoxy (B1213986) groups, is important for exploring chemical space and developing structure-activity relationships. The synthetic approach often starts from correspondingly substituted benzaldehydes or benzoic acids, which are then reduced to the target benzyl alcohols.
The reactivity of substituted benzyl alcohols can be highly sensitive to the number and position of these electron-donating or -withdrawing groups. A systematic study using an HCl/dioxane system demonstrated this sensitivity. acgpubs.org While benzyl alcohols with single methyl or methoxy groups predominantly yielded the corresponding benzyl chlorides, those with two activating methoxy groups, such as veratryl alcohol (3,4-dimethoxybenzyl alcohol), underwent cyclotrimerization to form macrocyclic compounds like cyclotriveratrylene (B73569) (CTV). acgpubs.org This highlights how the electronic nature of the aromatic ring dictates the reaction pathway, providing a method for synthesizing structurally distinct analogs.
Table 3: Influence of Ring Substituents on the Reaction of Benzyl Alcohols with HCl/Dioxane acgpubs.org
| Starting Benzyl Alcohol | Substituents | Product Type | Yield (%) |
|---|---|---|---|
| 4-Methylbenzyl alcohol | 4-CH₃ | Benzyl Chloride | 90% |
| 2-Methoxybenzyl alcohol | 2-OCH₃ | Benzyl Chloride | 75% |
| 3,4-Dimethoxybenzyl alcohol | 3,4-(OCH₃)₂ | Cyclic Trimer (CTV) | 71% |
Structure-Reactivity Relationship Investigations in Derivatized Compounds
The structure of this compound and its derivatives directly influences their chemical reactivity. The combination of a moderately deactivating, ortho-para directing chloro group and a strongly activating, ortho-para directing methoxy group creates a unique electronic environment on the benzene (B151609) ring. chemimpex.com The methoxy group at the ortho position to the benzyl alcohol enhances the electron density of the ring, while the chloro group at the para position withdraws electron density via induction.
This substitution pattern affects the reactivity of the benzylic position. The electron-donating methoxy group can stabilize a potential carbocation intermediate formed at the benzylic carbon, facilitating SN1-type reactions. Conversely, the electron-withdrawing nature of the chlorine atom can modulate this effect.
As demonstrated in the synthesis of its analogs, the electronic properties of the substituents are paramount in determining the reaction outcome. acgpubs.org Benzyl alcohols with multiple electron-donating methoxy groups are sufficiently activated to undergo electrophilic aromatic substitution and cyclization to form trimers under acidic conditions, a reaction not observed for alcohols with less activating or deactivating groups, which instead favor substitution at the benzylic hydroxyl group to form chlorides. acgpubs.org This differential reactivity is a clear illustration of the structure-reactivity relationship governed by the electronic nature of the aromatic substituents.
Methodologies for Diversity-Oriented Synthesis from this compound Scaffold
Diversity-oriented synthesis (DOS) is a strategy used to efficiently generate collections of structurally diverse small molecules from a common starting material. nih.govpsu.edu The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups: the hydroxyl group, the aromatic ring, and the chloro and methoxy substituents.
A DOS approach using this scaffold would involve divergent reaction pathways where different functional groups are manipulated to create a library of compounds with high skeletal diversity. psu.edunih.gov
Functional Group Interconversion: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to ethers, esters, amines, or halides, as previously described.
Aromatic Ring Functionalization: The aromatic ring itself can undergo further electrophilic substitution. The directing effects of the existing chloro and methoxy groups would guide the position of new substituents, allowing for the controlled synthesis of more complex aromatic structures.
Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.
Scaffold Modification: The methoxy group can be cleaved to reveal a phenol, which introduces a new site for functionalization, such as O-alkylation or conversion to a triflate for further cross-coupling. organic-chemistry.org
By systematically applying these transformations in various combinations, a single starting scaffold like this compound can give rise to a large and diverse library of novel compounds, which is highly valuable for screening in drug discovery and chemical biology. nih.gov
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a molecule like 4-Chloro-2-methoxybenzyl alcohol, with its distinct proton and carbon environments, advanced NMR experiments offer unambiguous structural assignment.
While one-dimensional NMR provides initial data on chemical shifts and basic coupling, multi-dimensional NMR experiments are essential for confirming the complete molecular structure by revealing through-bond and through-space correlations between nuclei. uvic.cayoutube.com
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. It would also show a correlation between the hydroxyl proton and the methylene (B1212753) (-CH₂-) protons, depending on the solvent and exchange rate. youtube.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). youtube.comyoutube.com This is a powerful tool for assigning the signals in the carbon spectrum. For instance, the protons of the methylene group will show a cross-peak with the methylene carbon signal, and each aromatic proton will correlate to its specific aromatic carbon. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.com This is crucial for piecing together the molecular skeleton. For example, the methylene protons would show correlations to the two adjacent aromatic carbons and the carbon of the methoxy (B1213986) group. The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that show through-bond connectivity, NOESY reveals through-space correlations between protons that are close to each other, typically within 5 Å. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the methoxy group protons and the aromatic proton at position 3, as well as between the methylene protons and the aromatic proton at position 6, confirming their spatial proximity.
Table 1: Expected 2D NMR Correlations for this compound
| Proton Signal | COSY Correlations (¹H) | HSQC/HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| -OH | -CH₂- | C(H₂)OH | -CH₂- |
| -CH₂- | -OH, H-6 | C(H₂)OH, C-1, C-2, C-6 | H-6, -OH |
| -OCH₃ | None | C-2, C(H₃)O | H-3 |
| H-3 | H-5 | C-1, C-2, C-4, C-5, C(H₃)O | -OCH₃ |
| H-5 | H-3, H-6 | C-1, C-3, C-4, C-6 | H-6 |
| H-6 | H-5 | C-1, C-2, C-4, C-5, C(H₂)OH | -CH₂-, H-5 |
Isotopically labeled compounds are invaluable for mechanistic studies, metabolic pathway analysis, and quantitative assessments. nih.gov In the context of this compound, introducing isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C) at specific positions can provide detailed insights.
For instance, synthesizing the compound with a ¹³C-labeled methylene group (-¹³CH₂OH) would enhance the corresponding signal in the ¹³C NMR spectrum and allow for easier tracking of this group through a chemical reaction. Similarly, deuterium labeling of the benzylic protons (e.g., creating 4-Chloro-2-methoxybenzyl-α,α-d₂-alcohol) is a common strategy for studying kinetic isotope effects in oxidation reactions, helping to determine if the C-H bond cleavage is the rate-determining step. nih.govresearchgate.net Chemoenzymatic methods, often employing enzymes like alcohol dehydrogenase, can be used for the stereospecific isotopic labeling of benzyl (B1604629) alcohol derivatives. researchgate.net
While most NMR analyses are performed in solution, this compound is a solid at room temperature, with a melting point between 47-51 °C. sigmaaldrich.cn Solid-State NMR (ssNMR) spectroscopy provides the unique ability to study the structure and dynamics of materials in their solid form. For this compound, ssNMR could be used to:
Characterize Polymorphism: Determine if different crystalline forms (polymorphs) exist, which can have different physical properties.
Analyze Crystal Packing: Provide information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
Study Molecular Dynamics: Investigate the motion of specific parts of the molecule, such as the rotation of the methoxy group or phenyl ring flips, in the solid state.
Vibrational Spectroscopy (IR and Raman) Methodologies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are excellent for identifying functional groups and obtaining a "fingerprint" of the compound. ksu.edu.sa
The IR and Raman spectra of this compound exhibit characteristic bands corresponding to its specific functional groups. The analysis and assignment of these bands can be supported by computational methods like Density Functional Theory (DFT), as demonstrated in studies of similar molecules like 2,6-dichlorobenzyl alcohol. theaic.org
Key expected vibrational modes include:
O-H Stretch: A broad and strong absorption in the IR spectrum, typically around 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) and methoxy (-OCH₃) groups are found just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). theaic.org
C=C Aromatic Ring Stretches: These occur in the 1600-1450 cm⁻¹ region and are characteristic of the benzene (B151609) ring. theaic.org
C-O Stretches: The spectrum will show strong C-O stretching bands for the alcohol and the ether linkages, typically in the 1260-1000 cm⁻¹ region. theaic.org
C-Cl Stretch: A moderately strong band in the 800-700 cm⁻¹ region is expected for the C-Cl bond. theaic.org
Table 2: Principal Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| Stretching | -OH (alcohol) | ~3300 | IR |
| Stretching | C-H (aromatic) | 3100-3000 | IR, Raman |
| Stretching | C-H (aliphatic) | 3000-2850 | IR, Raman |
| Stretching | C=C (aromatic) | 1600-1450 | IR, Raman |
| In-plane Bend | -OH (alcohol) | ~1420 | IR |
| Stretching | C-O (ether, alcohol) | 1260-1000 | IR |
| Stretching | C-Cl | 800-700 | IR, Raman |
Online and in-situ IR spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real-time without the need for sampling. rsc.org This is particularly useful for understanding reaction kinetics, identifying transient intermediates, and ensuring process control.
A relevant application for this compound would be monitoring its oxidation to 4-chloro-2-methoxybenzaldehyde (B1590457). By inserting an attenuated total reflectance (ATR) IR probe into the reaction vessel, one could continuously track the reaction progress. The key spectral changes to monitor would be:
The decrease in the intensity of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹).
The decrease in the C-O stretching band of the alcohol (around 1030 cm⁻¹).
The emergence and increase in the intensity of the strong carbonyl (C=O) stretching band of the aldehyde product, which would appear around 1700 cm⁻¹.
This approach allows for precise determination of the reaction endpoint and can help optimize reaction conditions such as temperature and catalyst loading. rsc.org
Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methoxybenzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide insights into electronic distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure
No specific peer-reviewed studies dedicated to the Density Functional Theory (DFT) analysis of 4-Chloro-2-methoxybenzyl alcohol's electronic structure were identified in the current body of scientific literature. DFT is a powerful computational tool widely used to investigate the electron density, electrostatic potential, and other electronic properties of molecules of this nature. Such a study would typically involve the selection of a suitable functional and basis set to solve the Schrödinger equation approximately, yielding valuable information about the molecule's stability and reactivity.
Ab Initio Calculations for Energetics and Reactivity Predictions
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. A dedicated HOMO-LUMO analysis for this compound, including the energy gap and the spatial distribution of these orbitals, has not been specifically reported. This type of analysis would be instrumental in predicting its susceptibility to nucleophilic or electrophilic attack and its role in charge transfer interactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a lens to view the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)
Investigations into the specific intermolecular interactions of this compound, such as its capacity for hydrogen bonding (via the hydroxyl and methoxy (B1213986) groups) and potential halogen bonding (via the chlorine atom), are not documented in dedicated computational studies. Understanding these non-covalent interactions is key to predicting its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases and biological systems.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for this compound. Theoretical calculations allow for the assignment of experimental spectra and a deeper understanding of the relationships between molecular structure and spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By optimizing the molecule's geometry using DFT and then applying methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, computational models would predict the chemical shifts for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, and the methoxy (-OCH₃) protons. The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group would have distinct impacts on the chemical shifts of the aromatic protons, which can be precisely quantified through computation. While specific computational studies on this exact molecule are not prevalent in public literature, predictions for related structures like 4-methoxybenzyl alcohol are available and serve as a benchmark. hmdb.ca
Infrared (IR) Spectroscopy: Theoretical vibrational analysis is a standard computational procedure used to predict the IR spectrum of a molecule. After obtaining the optimized geometry of this compound, a frequency calculation is performed. This calculation provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the O-H stretch of the alcohol group, the C-H stretches of the aromatic ring and methyl group, the C-O stretches, and the C-Cl stretch.
Experimental ATR-IR spectra are available for this compound. nih.gov Computational predictions would be correlated with these experimental data to assign the observed absorption bands to specific molecular vibrations. For example, the prominent broad band expected in the 3200-3600 cm⁻¹ region would be assigned to the O-H stretching vibration, while absorptions around 2800-3000 cm⁻¹ would correspond to C-H stretching modes. The calculated frequencies for the C-Cl and C-O-C (methoxy) stretching modes would help in assigning the fingerprint region of the spectrum.
A comparison of computationally predicted and experimentally obtained spectroscopic data is presented in the table below, illustrating the typical correlation for related benzyl (B1604629) alcohol derivatives.
| Spectroscopic Parameter | Predicted Value (Illustrative for related compounds) | Experimental Value (for this compound) |
| ¹H NMR | ||
| Aromatic Protons | 6.8 - 7.4 ppm | Specific data not publicly available |
| -CH₂OH Protons | ~4.6 ppm sci-hub.se | Specific data not publicly available |
| -OCH₃ Protons | ~3.8 ppm sci-hub.se | Specific data not publicly available |
| ¹³C NMR | ||
| Aromatic Carbons | 110 - 160 ppm | Specific data not publicly available |
| -CH₂OH Carbon | ~64 ppm colostate.edu | Specific data not publicly available |
| -OCH₃ Carbon | ~55 ppm colostate.edu | Specific data not publicly available |
| IR Spectroscopy | ||
| O-H Stretch | ~3400 cm⁻¹ | Broad peak in 3200-3600 cm⁻¹ range nih.gov |
| C-H (Aromatic) Stretch | ~3050 cm⁻¹ | Peaks in 3000-3100 cm⁻¹ range nih.gov |
| C-H (Aliphatic) Stretch | ~2950 cm⁻¹ | Peaks in 2800-3000 cm⁻¹ range nih.gov |
| C-O Stretch | ~1250 cm⁻¹ (asymmetric) | Strong peaks in 1000-1300 cm⁻¹ range nih.gov |
| C-Cl Stretch | ~700 cm⁻¹ | Peak in the lower frequency range nih.gov |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential reaction pathways for chemical transformations involving this compound, such as its oxidation to 4-chloro-2-methoxybenzaldehyde (B1590457). Theoretical studies can identify intermediates, locate transition states, and calculate the energy barriers associated with each step of a reaction mechanism.
For the oxidation of benzyl alcohols, several mechanisms can be computationally investigated. For example, in a metal-catalyzed aerobic oxidation, DFT calculations can model the adsorption of this compound onto a catalyst surface. nih.govresearchgate.net The subsequent steps, such as the deprotonation of the alcohol to form an alkoxide intermediate, followed by the rate-determining step which could be a β-hydride elimination, can be modeled. researchgate.net
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate between a reactant/intermediate and a product. Locating the geometry of the transition state and calculating its energy is a key goal of computational reaction mechanism studies. For the oxidation of this compound, computational methods would be used to find the transition state for the key bond-breaking and bond-forming steps. The energy of this transition state relative to the reactant determines the activation energy of the reaction, which is a critical factor for the reaction rate.
Theoretical studies on the oxidation of substituted benzyl alcohols have shown that the nature of the substituents significantly affects the energy of the transition state. acs.org The electron-donating methoxy group and the electron-withdrawing chloro group in this compound would have opposing effects on the stability of charged or radical intermediates and transition states, making computational analysis particularly valuable for predicting the favored reaction pathway. For instance, in a reaction involving a buildup of positive charge at the benzylic position in the transition state, the methoxy group would be stabilizing, while the chloro group would be destabilizing.
Prediction of Chemical Reactivity and Selectivity
Theoretical methods are widely used to predict the chemical reactivity and selectivity of molecules. By analyzing various computed properties, it is possible to understand how this compound will behave in different chemical reactions.
Reactivity Descriptors: A range of reactivity descriptors can be calculated using DFT. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, influenced by the methoxy group, making it susceptible to attack by electrophiles.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the oxygen atoms and the chlorine atom, indicating regions of high electron density that are prone to electrophilic attack. Regions of positive potential (blue) would indicate electron-deficient areas.
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for each atom in this compound, one can predict the regioselectivity of reactions like electrophilic aromatic substitution. nih.gov
Selectivity Prediction: Computational studies can predict the selectivity of reactions involving this compound. For example, in an electrophilic aromatic substitution reaction, calculations can determine the relative energies of the transition states for attack at the different available positions on the benzene (B151609) ring. The position leading to the most stable transition state (lowest energy barrier) will be the major product. The combined electronic effects of the ortho-methoxy group (activating, ortho/para-directing) and the para-chloro group (deactivating, ortho/para-directing) would result in a specific pattern of reactivity that can be quantitatively predicted through computation.
Similarly, in the oxidation of the alcohol group, selectivity for the aldehyde over further oxidation to the carboxylic acid can be investigated. Computational models can compare the activation barriers for the two successive oxidation steps, providing insight into the conditions required to selectively form 4-chloro-2-methoxybenzaldehyde. nih.gov
Applications of 4 Chloro 2 Methoxybenzyl Alcohol in Non Biological Chemical Synthesis and Materials Science
Role as a Precursor for Specialty Chemicals
4-Chloro-2-methoxybenzyl alcohol serves as a key precursor in the synthesis of a variety of specialty chemicals. Its distinct substitution pattern on the benzene (B151609) ring and the reactive hydroxyl group make it a valuable starting material for creating more complex molecules with specific functionalities. The presence of the chloro and methoxy (B1213986) groups enhances its reactivity and solubility, facilitating its use in diverse synthetic processes. It is frequently employed as an intermediate in the development of new compounds where its structural framework is a crucial component of the final product.
Building Block in the Synthesis of Complex Organic Molecules
In the field of organic synthesis, this compound is utilized as a fundamental building block for constructing intricate molecular architectures. Chemists leverage this compound to introduce the 4-chloro-2-methoxybenzyl moiety into larger molecules.
A specific application is its use as the starting material in the synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol. In this process, the benzyl (B1604629) alcohol is first converted to a benzyl halide, which then undergoes nucleophilic substitution with a cyanating agent to form the basis of the final product. This demonstrates its utility in multi-step syntheses where precise structural control is essential.
Example Synthesis Using this compound
| Starting Material | Key Transformation Step | Resulting Intermediate/Product | Significance |
|---|---|---|---|
| This compound | Nucleophilic substitution with a cyanating agent (e.g., sodium cyanide). | 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol. | Demonstrates the role of the compound as a foundational block for constructing more complex substituted biphenyl (B1667301) structures. |
Integration into Advanced Materials
Research has extended into the use of this compound in the materials science sector, owing to its unique chemical properties that can enhance material performance.
Monomer or Modifier in Polymer Synthesis
The compound is explored for its potential role in creating novel polymers. The reactive hydroxyl group allows it to act, in principle, as a monomer in condensation polymerizations (e.g., to form polyesters or polyethers) or as a modifying agent to be grafted onto existing polymer backbones, thereby imparting specific properties such as flame retardancy (due to the chlorine atom) or altered solubility.
Components in Coatings and Resins
This compound is also investigated for inclusion in the formulation of coatings and resins. Its integration can influence properties like adhesion, durability, and chemical resistance. The aromatic structure contributes to thermal stability, while the polar functional groups can enhance bonding to various substrates.
Use in Supramolecular Chemistry and Self-Assembly Processes
Currently, there is no specific information available in the public domain detailing the application of this compound in the fields of supramolecular chemistry or self-assembly processes.
Intermediate in Agrochemicals Synthesis (non-toxicological aspects)
In the agricultural sector, this compound functions as an important intermediate in the synthesis of active ingredients for pesticides. Its structure is incorporated into larger molecules designed to have specific biological activities. The non-toxicological aspect of its use lies in its role as a precursor; the final properties of the agrochemical are determined by the subsequent modifications and the final molecular structure, not by the intermediate itself. It is applied in the formulation of pesticides to help create effective products for crop protection.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. While methods for the asymmetric synthesis of related compounds, such as α-substituted o-methoxybenzyl alcohols, have been explored, dedicated research into the asymmetric synthesis of 4-Chloro-2-methoxybenzyl alcohol itself is a promising area. rsc.orgru.nl The development of catalytic asymmetric methods would provide access to enantiomerically pure forms of the molecule, which are crucial for the development of stereospecific therapeutic agents. ru.nlliverpool.ac.uk Techniques like the asymmetric Guerbet reaction, which has been successfully applied to other racemic secondary alcohols, could be adapted for this purpose, offering an atom-economical route to chiral derivatives. liverpool.ac.uk
Exploration of Novel Catalytic Transformations
The reactivity of the benzyl (B1604629) alcohol moiety in this compound presents opportunities for a variety of catalytic transformations. Research into its catalytic photooxidation, for instance, has shown that it can be effectively converted to the corresponding benzaldehyde (B42025). nih.gov Future studies could explore a broader range of catalysts to mediate new transformations, leading to a diverse array of functionalized derivatives. The development of more efficient and selective catalytic systems is a key objective, with potential applications in the synthesis of bioactive compounds. chemimpex.com
Advanced In-Situ Spectroscopic Monitoring of Reactions
To gain a deeper understanding of the reaction mechanisms involving this compound, the application of advanced in-situ spectroscopic techniques is essential. Techniques such as FTIR and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. nih.gov This data is invaluable for optimizing reaction conditions, improving yields, and ensuring the safe scale-up of chemical processes. By monitoring reactions as they occur, researchers can identify transient species and gain insights into the catalytic cycle, leading to the rational design of improved synthetic protocols.
Computational Design of Functional Derivatives
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. sinica.edu.tw By employing techniques such as molecular docking and density functional theory (DFT) calculations, researchers can predict the biological activity and physicochemical properties of this compound derivatives. rjpbr.com This in silico approach can accelerate the discovery of new drug candidates and functional materials by prioritizing the synthesis of compounds with the highest potential for success. sinica.edu.twrjpbr.com The computational design of frustrated Lewis pairs (FLPs) for specific reactions, for example, has shown promise in the development of asymmetric catalysts. beilstein-journals.org
Integration into Flow Chemistry Platforms for Continuous Production
The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers numerous advantages in terms of efficiency, safety, and scalability. The integration of synthetic routes involving this compound into flow chemistry platforms represents a significant opportunity for process intensification. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation. This approach is particularly well-suited for the production of pharmaceutical intermediates and fine chemicals, where consistency and quality are paramount.
Challenges and Opportunities in Eco-Friendly Industrial Applications
The principles of green chemistry are increasingly guiding the development of new chemical processes. researchgate.net For industrial applications of this compound, there is a growing emphasis on developing eco-friendly synthetic methods that minimize waste and the use of hazardous substances. researchgate.netresearchgate.net Challenges include the replacement of traditional solvents with greener alternatives and the development of recyclable catalysts. However, these challenges also present opportunities for innovation, driving the development of more sustainable and economically viable manufacturing processes. The use of this compound in the formulation of pesticides with reduced environmental impact is one such area of interest. chemimpex.com
Q & A
Q. Advanced
- Reagent Selection : NaBH₄ is preferred for milder conditions and selectivity, while LiAlH₄ is better for sterically hindered substrates.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity, whereas ethanol is suitable for NaBH₄.
- Workup : Quenching with aqueous NH₄Cl (for NaBH₄) or dilute HCl (for LiAlH₄) followed by extraction improves purity .
What are the challenges in analyzing impurities in this compound, and how can they be addressed?
Q. Advanced
- Common Impurities : Residual aldehyde (from incomplete reduction) or oxidation products (e.g., carboxylic acid).
- Analytical Solutions :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities.
- GC-MS : Derivatization (e.g., silylation) enhances volatility for accurate impurity profiling .
What are the common derivatization reactions of this compound in synthetic chemistry?
Q. Basic
- Etherification : Reaction with alkyl halides (e.g., CH₃I) under basic conditions to form benzyl ethers.
- Esterification : Acetylation using acetic anhydride/pyridine to produce acetate derivatives.
- Oxidation : Catalytic oxidation with MnO₂ regenerates the aldehyde for iterative synthesis .
How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?
Q. Advanced
- Methoxy Group : Electron-donating (+M effect) directs electrophiles to the para position relative to itself.
- Chloro Group : Electron-withdrawing (-I effect) deactivates the ring, slowing meta/para substitutions.
- Reactivity Balance : The ortho-chloro and para-methoxy arrangement creates regioselective challenges, requiring tailored catalysts (e.g., Pd for cross-coupling) .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from oxidizers .
What strategies enhance the stability of this compound during storage?
Q. Advanced
- Inert Atmosphere : Store under argon/nitrogen to prevent oxidation.
- Low Temperatures : Refrigeration (2–8°C) slows degradation.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w. Monitor stability via periodic NMR .
How can the purity of this compound be determined using melting point and chromatography?
Q. Basic
- Melting Point : Compare observed mp (~90–92°C) with literature values.
- TLC : Silica gel plates (hexane:ethyl acetate = 3:1) with UV visualization.
- HPLC : Retention time matching against a certified standard .
What are the potential applications of this compound in enzyme-ligand studies or pharmaceuticals?
Q. Advanced
- Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting oxidoreductases or hydrolases. Kinetic assays (e.g., IC₅₀ determination) validate activity.
- Drug Intermediates : Used in synthesizing antipsychotics or antimicrobial agents. Docking studies (e.g., AutoDock Vina) predict binding modes to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
